3-(Perfluorobutyl)propanol
Overview
Description
3-(Perfluorobutyl)propanol is a fluorinated organic compound with the molecular formula C7H7F9O. It is also known as 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol. This compound is characterized by its colorless, odorless, and non-toxic nature. It is soluble in both organic and aqueous solvents, making it versatile for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Perfluorobutyl)propanol can be synthesized through several methods. One common approach involves the reaction of fluorinated alcohols with divinyl ether and/or trivinyl ether. This reaction typically requires specific catalysts and controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled. The compound is then purified through distillation or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(Perfluorobutyl)propanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens or other substituents under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-(Perfluorobutyl)propanol exerts its effects involves its interaction with various molecular targets and pathways. For instance, its fluorinated nature allows it to participate in unique chemical reactions that are not typical for non-fluorinated compounds. This can lead to the formation of stable complexes and intermediates that are valuable in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol
- 2,2,3,3-Tetrafluoro-1-propanol
- Perfluoro-2-methyl-3-oxahexanoic acid
Uniqueness
Compared to similar compounds, 3-(Perfluorobutyl)propanol stands out due to its specific molecular structure, which imparts unique physical and chemical properties. Its high solubility in both organic and aqueous solvents, combined with its non-toxic nature, makes it particularly valuable for a wide range of applications .
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F9O/c8-4(9,2-1-3-17)5(10,11)6(12,13)7(14,15)16/h17H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBNEUIFHDEQHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381269 | |
Record name | 3-(Perfluorobutyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83310-97-8 | |
Record name | 3-(Perfluorobutyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the vapor pressure of 3-(Perfluorobutyl)propanol?
A1: Understanding the vapor pressure of this compound is crucial for several reasons.
- Environmental Fate: Vapor pressure is a key factor in determining how a compound will partition between the atmosphere and other environmental compartments []. A higher vapor pressure suggests a greater tendency to volatilize, potentially leading to atmospheric transport and long-range environmental distribution.
- Removal and Remediation: Knowing the vapor pressure helps in designing effective methods for removing the compound from contaminated air or water streams. The research article specifically mentions using the generated vapor pressure data to determine adsorption capacities on activated carbon [], highlighting its relevance in developing remediation strategies.
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